4-[3-(4-nitrophenoxy)propyl]morpholine has been identified as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) []. This means that the compound itself is not the active inhibitor, but it undergoes enzymatic bioactivation by NQO1 to form a reactive species. This reactive species then irreversibly binds to the active site of NQO1, leading to its inhibition.
4-[3-(4-nitrophenoxy)propyl]morpholine, specifically its derivative 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been investigated in scientific research for its potential anti-cancer activity []. ES936 has shown promising results in preclinical studies using human pancreatic cancer cell lines. It effectively inhibits NQO1 activity, leading to growth inhibition and reduced colony formation in these cancer cells []. Additionally, in vivo studies using mouse models of human pancreatic cancer have demonstrated that treatment with ES936 can significantly reduce tumor growth rates [].
CAS No.: 33776-88-4
CAS No.: 6182-11-2
CAS No.: 92292-84-7
CAS No.:
CAS No.: